

physical and chemical properties of N1-Methoxymethyl picrinine

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Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

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N1-Methoxymethyl Picrinine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **N1-Methoxymethyl picrinine**, an akuammiline alkaloid isolated from the leaves of *Alstonia scholaris*.^{[1][2][3]} This document collates available data on its physicochemical characteristics and outlines general experimental protocols relevant to its study. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

N1-Methoxymethyl picrinine is a complex indole alkaloid.^[1] Its core properties have been identified and are summarized below.

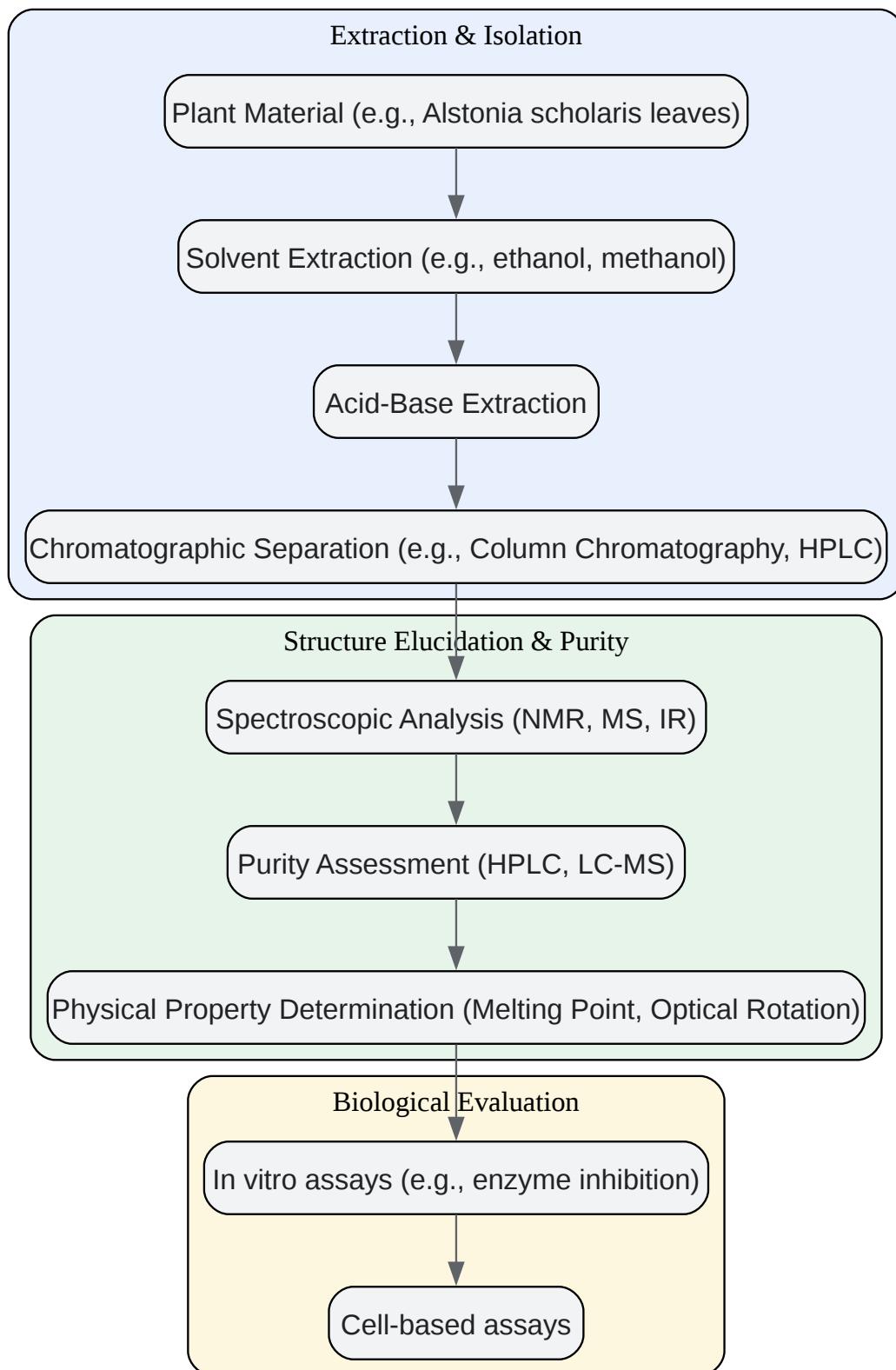
Data Presentation: Physicochemical Properties

Property	Value	Source(s)
Chemical Name	methyl (1R,9R,11S,14E,17S)-14- ethylidene-2- (methoxymethyl)-18-oxa-2,12- diazahexacyclo[9.6.1.1 ^{9,15} .0 ^{1,9} . 0 ^{3,8} .0 ^{12,17}]nonadeca-3,5,7- triene-19-carboxylate	[2]
Synonyms	2H,12H-6,12a-Epoxy-2,7a- methanoindolo[2,3- a]quinolizine-14-carboxylic acid, 3-ethylidene- 1,3,4,6,7,12b-hexahydro-12- (methoxymethyl)-, methyl ester, (2R,3E,5S,6S,7aR,12aR,12bS, 14R)-	[2]
CAS Number	1158845-78-3	[4]
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₄	[2]
Molecular Weight	382.5 g/mol	[2]
Physical Form	Powder	[4]
Purity	>98%	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
Storage	Desiccate at -20°C	[5]

Experimental Protocols

Detailed experimental protocols for the characterization of **N1-Methoxymethyl picrinine** are not readily available in the public domain. However, standard methodologies for the analysis of alkaloids can be applied.

General Protocol for Isolation and Characterization of Alkaloids



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Caption: General workflow for the extraction, characterization, and biological evaluation of alkaloids.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to elucidate the structure of alkaloids like **N1-Methoxymethyl picrinine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) help in establishing the connectivity of atoms. While specific spectral data for **N1-Methoxymethyl picrinine** is not publicly available, some vendors confirm its structure using NMR.[\[5\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, amines, and ethers, by detecting their characteristic vibrational frequencies.

Stability Testing

The stability of an alkaloid is essential for its development as a pharmaceutical agent. Stability studies are typically conducted under various environmental conditions.

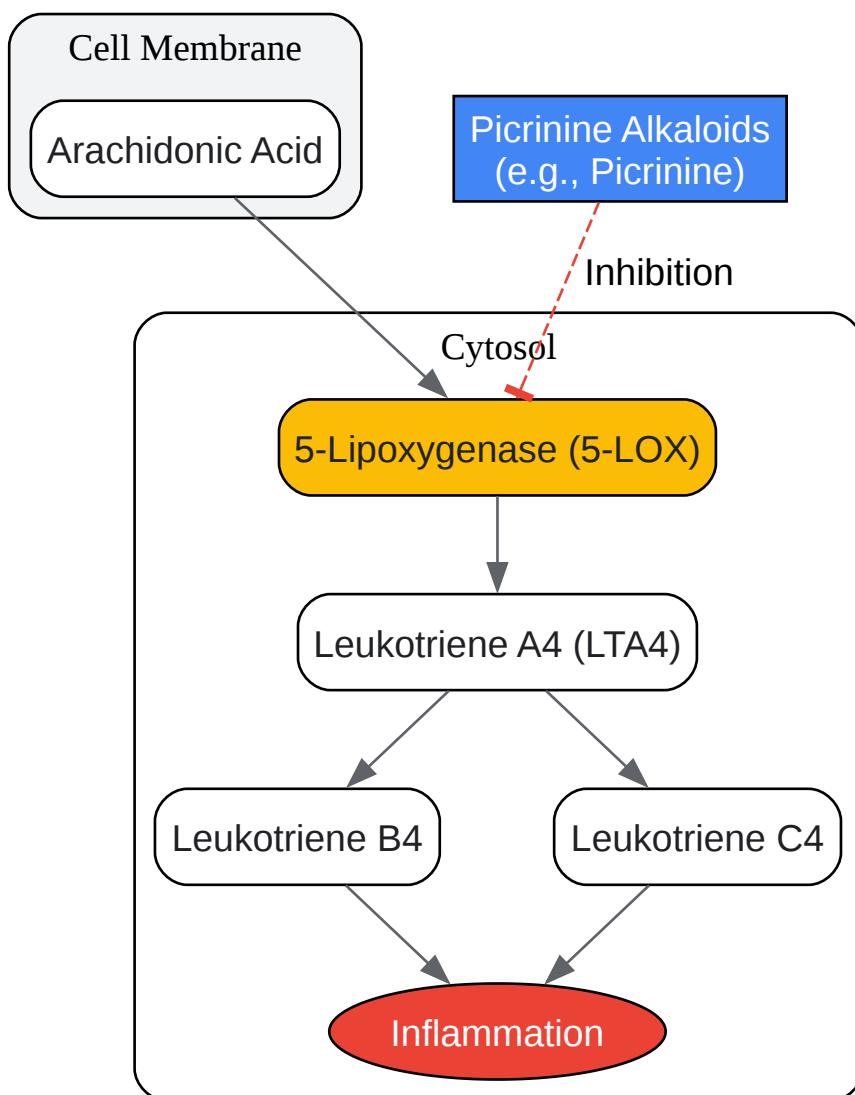
- Protocol:
 - Samples of **N1-Methoxymethyl picrinine** are stored at different temperatures and humidity levels (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).
 - The physical and chemical properties of the samples are analyzed at predetermined time points.

- Analytical techniques such as HPLC are used to quantify the parent compound and detect any degradation products.
- Changes in physical appearance, moisture content, and dissolution (if applicable) are also monitored.

Biological Context and Signaling Pathways

N1-Methoxymethyl picrinine belongs to the akuammiline class of alkaloids, which are known for a wide range of biological activities.^{[6][7][8][9][10]} The parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.^[8]

5-Lipoxygenase (5-LOX) Pathway Inhibition by Picrinine Alkaloids



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Caption: Inhibition of the 5-Lipoxygenase pathway by picrinine-type alkaloids.

The 5-LOX pathway is a critical component of the inflammatory response. The enzyme 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators.^{[11][12]} By inhibiting 5-LOX, picrinine alkaloids can reduce the production of these inflammatory mediators, suggesting a potential therapeutic application for inflammatory conditions. While this activity has been reported for the parent picrinine, further research is needed to determine the specific activity and mechanism of action of **N1-Methoxymethyl picrinine**.

This guide provides a foundational understanding of **N1-Methoxymethyl picrinine** for the scientific community. As research progresses, a more detailed picture of its properties, biological activities, and therapeutic potential will undoubtedly emerge.

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